3,6-dibromobenzene-1,2-dicarboxylic acid
Description
3,6-Dibromobenzene-1,2-dicarboxylic acid (CAS No. 312310-33-1) is a brominated aromatic dicarboxylic acid with the molecular formula C₈H₄Br₂O₄ and a molecular weight of 323.93 g/mol . The compound features two carboxylic acid groups at the 1,2-positions of the benzene ring and bromine substituents at the 3,6-positions. Bromine atoms, being electron-withdrawing groups, influence the compound's acidity, solubility, and reactivity.
Properties
CAS No. |
1417569-13-1 |
|---|---|
Molecular Formula |
C8H4Br2O4 |
Molecular Weight |
323.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-dibromobenzene-1,2-dicarboxylic acid can be synthesized through the bromination of phthalic acid. The process typically involves the use of bromine as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 6 positions of the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
3,6-dibromobenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 3,6-dihydroxybenzene-1,2-dicarboxylic acid.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine atoms.
Reduction: The major product is 3,6-dihydroxybenzene-1,2-dicarboxylic acid.
Oxidation: Products include higher oxidation state compounds such as quinones.
Scientific Research Applications
3,6-dibromobenzene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-dibromobenzene-1,2-dicarboxylic acid involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The carboxylic acid groups can form hydrogen bonds, further affecting its chemical behavior and biological activity .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Data
Physicochemical Properties and Reactivity
Acidity and Electronic Effects: Bromine and nitro groups are electron-withdrawing, enhancing the acidity of the carboxylic acid groups. However, 4-nitrobenzene-1,2-dicarboxylic acid (pKa ~1.5–2.5) is expected to be more acidic than this compound (pKa ~2.5–3.5) due to the stronger electron-withdrawing nature of -NO₂ . 1-Aminocyclopropane-1,2-dicarboxylic acid exhibits unique reactivity due to the strained cyclopropane ring and amino group, enabling participation in cycloaddition and peptide coupling reactions .
Coordination Chemistry :
- 4-Nitrobenzene-1,2-dicarboxylic acid is widely used in metal-organic frameworks (MOFs) due to its ability to coordinate with transition metals (e.g., Ni²⁺) via carboxylate groups . In contrast, bromine substituents in This compound may hinder metal coordination due to steric bulk but could enable halogen bonding in supramolecular assemblies.
Chirality and Resolution :
- trans-Acenaphthen-1,2-dicarboxylic acid demonstrates enantioselective properties, with its (R,R)-isomer resolving chiral compounds like O,O'-dibenzoyltartaric acid in NMR studies . The planar structure of This compound lacks inherent chirality, limiting its use in stereochemical applications.
Ester Derivatives :
- 3-Bromo-1,2-benzenedicarboxylic acid diethyl ester (a diester derivative) exhibits reduced polarity and higher solubility in organic solvents compared to the parent dicarboxylic acid, making it suitable for plasticizer formulations .
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